Aranthol
Overview
Description
Methimazole, also known as thiamazole, is a thionamide antithyroid agent primarily used to treat hyperthyroidism. It works by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This compound is essential in managing conditions like Graves’ disease, where the thyroid gland produces excessive hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methimazole can be synthesized through several methods. One common route involves the reaction of methylamine with carbon disulfide to form methylisothiourea, which is then cyclized with formic acid to produce methimazole. The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, methimazole is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the same basic steps as laboratory synthesis but on a much larger scale, with additional purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Methimazole undergoes various chemical reactions, including:
Oxidation: Methimazole can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to its corresponding thiol.
Substitution: Methimazole can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides can react with methimazole under basic conditions.
Major Products Formed
Oxidation: Methimazole sulfoxide and methimazole sulfone.
Reduction: Methimazole thiol.
Substitution: Various substituted methimazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methimazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thionamide chemistry.
Biology: Investigated for its effects on enzyme inhibition and cellular processes.
Medicine: Primarily used to treat hyperthyroidism and related conditions. It is also studied for its potential immunosuppressive effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Methimazole exerts its effects by inhibiting thyroid peroxidase, an enzyme involved in the iodination of tyrosine residues in thyroglobulin. This inhibition prevents the synthesis of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid hormone levels. Methimazole also affects the immune system by reducing the production of thyroid-stimulating antibodies .
Comparison with Similar Compounds
Similar Compounds
Propylthiouracil: Another thionamide used to treat hyperthyroidism. It also inhibits thyroid peroxidase but has a shorter half-life and different side effect profile.
Carbimazole: A prodrug that is converted to methimazole in the body.
Uniqueness
Methimazole is unique due to its high potency, longer half-life, and fewer severe side effects compared to propylthiouracil. It is often preferred for long-term management of hyperthyroidism due to its efficacy and safety profile .
Properties
IUPAC Name |
2-methyl-6-(methylamino)heptan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-8(10-4)6-5-7-9(2,3)11/h8,10-11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHVHVICYLTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017028 | |
Record name | Aranthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4436-89-9 | |
Record name | Aranthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aranthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARANTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET3N36C4L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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